An In-depth Technical Guide to the Predicted Chemical and Physical Properties of 2-butyl-5-hydroxybenzonitrile
An In-depth Technical Guide to the Predicted Chemical and Physical Properties of 2-butyl-5-hydroxybenzonitrile
Abstract
This technical guide provides a comprehensive, predictive overview of the chemical and physical properties of the novel compound, 2-butyl-5-hydroxybenzonitrile. As direct experimental data for this molecule is not publicly available, this document leverages established principles of physical organic chemistry and extensive data from analogous structures, primarily 3-hydroxybenzonitrile, to construct a scientifically grounded, theoretical profile. This whitepaper is intended for researchers, scientists, and drug development professionals who may consider 2-butyl-5-hydroxybenzonitrile as a potential building block or target molecule in their synthetic and medicinal chemistry endeavors. The guide covers predicted nomenclature, structure, physicochemical properties, spectroscopic characteristics, a plausible synthetic route, anticipated chemical reactivity, potential applications, and safety considerations.
Introduction and Rationale
The landscape of drug discovery and materials science is in constant pursuit of novel molecular scaffolds that offer unique properties and functionalities. Substituted benzonitriles are a well-established class of compounds that serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of functional groups on the benzonitrile core can significantly influence the molecule's electronic properties, reactivity, and biological activity.
This guide focuses on the hypothetical compound 2-butyl-5-hydroxybenzonitrile . The selection of this particular substitution pattern—a butyl group ortho to the nitrile and a hydroxyl group meta to it—is deliberate. The interplay between the electron-withdrawing nitrile group, the electron-donating hydroxyl and alkyl groups, and their specific positional arrangement is expected to confer a unique set of properties to the molecule. The lipophilic butyl group could enhance membrane permeability, a desirable trait in drug candidates, while the phenolic hydroxyl group provides a handle for further functionalization and potential hydrogen bonding interactions with biological targets.
Given the absence of empirical data, this document serves as a predictive guide, employing a data-driven, analogue-based approach. By systematically analyzing the known properties of 3-hydroxybenzonitrile and the well-documented effects of alkyl substituents on aromatic systems, we can construct a reliable theoretical framework for 2-butyl-5-hydroxybenzonitrile. This allows for an informed preliminary assessment of its potential without the immediate need for de novo synthesis and characterization.
Predicted Nomenclature and Molecular Structure
A systematic approach to naming and representing the molecule is fundamental for clear scientific communication.
IUPAC Name and Synonyms
The predicted, systematic IUPAC name for the target compound is 2-butyl-5-hydroxybenzonitrile .
Common synonyms might include:
-
4-butyl-3-cyanophenol
Chemical Structure
The chemical structure of 2-butyl-5-hydroxybenzonitrile is depicted below. The numbering of the benzene ring begins at the carbon atom bearing the nitrile group, proceeding towards the butyl substituent.
Caption: Chemical structure of 2-butyl-5-hydroxybenzonitrile.
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in various systems. The following table summarizes the predicted properties of 2-butyl-5-hydroxybenzonitrile, with predictions based on the known properties of 3-hydroxybenzonitrile and the expected influence of a butyl group.
| Property | Predicted Value for 2-butyl-5-hydroxybenzonitrile | Data for Analogue (3-hydroxybenzonitrile) | Rationale for Prediction |
| Molecular Formula | C₁₁H₁₃NO | C₇H₅NO[2][3] | Addition of a C₄H₈ moiety from the butyl group. |
| Molecular Weight | 175.23 g/mol | 119.12 g/mol [2][3] | Calculated based on the molecular formula. |
| Appearance | Off-white to pale yellow solid | Pale brown or off-white crystalline powder[4] | Alkyl substitution is not expected to significantly alter the chromophore. |
| Melting Point | 65-75 °C | 78-81 °C[3] | The butyl group may disrupt crystal packing, leading to a slightly lower melting point compared to the more symmetrical 3-hydroxybenzonitrile.[5] |
| Boiling Point | > 300 °C (at atmospheric pressure) | Not available | The addition of the butyl group will significantly increase the molecular weight and van der Waals forces, leading to a much higher boiling point.[5] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate) | Slightly soluble in water; Soluble in ethanol and ethyl acetate[4] | The nonpolar butyl group will decrease water solubility while enhancing solubility in nonpolar organic solvents.[2] |
| pKa (hydroxyl group) | ~10-11 | ~9.5 | The electron-donating butyl group is expected to slightly increase the pKa of the phenolic proton compared to the unsubstituted analogue. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation. The following are predictions for the key spectroscopic signatures of 2-butyl-5-hydroxybenzonitrile.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum (in CDCl₃) would exhibit the following signals:
-
Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the electronic effects of the three different substituents.
-
Butyl Group Protons: A series of signals in the upfield region (δ 0.9-2.8 ppm) corresponding to the -CH₂-CH₂-CH₂-CH₃ chain.
-
A triplet at ~0.9 ppm (3H) for the terminal methyl group.
-
A multiplet at ~1.4 ppm (2H) for the second methylene group.
-
A multiplet at ~1.6 ppm (2H) for the methylene group adjacent to the terminal methyl.
-
A triplet at ~2.7 ppm (2H) for the methylene group attached to the aromatic ring.
-
-
Hydroxyl Proton: A broad singlet (δ 4.5-5.5 ppm), which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show 11 distinct signals:
-
Nitrile Carbon: A signal around δ 118-122 ppm.
-
Aromatic Carbons: Six signals in the range of δ 110-160 ppm. The carbon attached to the hydroxyl group will be the most downfield.
-
Butyl Group Carbons: Four signals in the aliphatic region (δ 13-35 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show the following characteristic absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H stretch (aromatic): Sharp peaks around 3000-3100 cm⁻¹.
-
C-H stretch (aliphatic): Sharp peaks in the range of 2850-2960 cm⁻¹ from the butyl group.
-
C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch: A band around 1200-1300 cm⁻¹.
Proposed Synthetic Pathway
A plausible synthetic route to 2-butyl-5-hydroxybenzonitrile can be envisioned starting from commercially available materials. A potential multi-step synthesis is outlined below.
Caption: Proposed synthetic workflow for 2-butyl-5-hydroxybenzonitrile.
Experimental Protocol:
-
Protection of the Amino Group: 3-Aminophenol is treated with acetic anhydride to protect the more reactive amino group as an acetamide. This directs subsequent reactions to other positions on the ring.
-
Ortho-butylation: The resulting 3-acetamidophenol undergoes ortho-directed lithiation using a strong base like n-butyllithium, followed by quenching with an electrophile, 1-bromobutane, to install the butyl group at the 2-position.
-
Deprotection: The acetamide protecting group is removed by acid-catalyzed hydrolysis to regenerate the free amine, yielding 4-butyl-3-aminophenol.
-
Sandmeyer Reaction: The amino group of 4-butyl-3-aminophenol is converted to a diazonium salt using sodium nitrite and hydrochloric acid, which is then displaced by a cyano group using a copper(I) cyanide/potassium cyanide solution to afford the final product, 2-butyl-5-hydroxybenzonitrile.
This proposed synthesis is based on well-established named reactions and functional group transformations in organic chemistry, providing a logical and feasible, albeit hypothetical, pathway to the target molecule.
Predicted Chemical Reactivity
The chemical reactivity of 2-butyl-5-hydroxybenzonitrile will be governed by the interplay of its three functional groups: the nitrile, the hydroxyl, and the butyl group.
-
Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It will also be susceptible to oxidation under appropriate conditions.
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. It can also participate in cycloaddition reactions.
-
Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and butyl groups.[6] These groups are ortho, para-directing. The substitution pattern will be a complex interplay of the directing effects of all three substituents. The positions ortho and para to the hydroxyl group (positions 4 and 6) are the most likely sites for electrophilic attack.
Potential Applications
Based on the applications of structurally similar compounds, 2-butyl-5-hydroxybenzonitrile could be a valuable intermediate in several areas:
-
Pharmaceuticals: As an analogue of 3-hydroxybenzonitrile, which is a key building block for novel Serotonin 5-HT1A receptor agonists, 2-butyl-5-hydroxybenzonitrile could be explored for the synthesis of new therapeutic agents with potentially altered pharmacokinetic profiles due to the butyl group.[1]
-
Agrochemicals: Substituted hydroxybenzonitriles are precursors to herbicides. The unique substitution pattern of this molecule could lead to the development of new agrochemicals with different selectivity and efficacy.
-
Materials Science: The incorporation of the nitrile and hydroxyl functionalities could make this compound a candidate for the synthesis of novel polymers, liquid crystals, or other advanced materials.
Predicted Safety and Handling
A definitive safety profile for 2-butyl-5-hydroxybenzonitrile is not available. However, based on the known hazards of benzonitrile and substituted benzonitriles, the following precautions are recommended:
-
Toxicity: Benzonitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[7] They can release hydrogen cyanide upon decomposition or metabolism. Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Irritation: It is predicted to be an irritant to the skin, eyes, and respiratory system.[8]
-
Stability: The compound is expected to be stable under normal laboratory conditions but should be stored away from strong oxidizing agents.
A full safety assessment should be conducted before any large-scale synthesis or handling of this compound.
Conclusion
While 2-butyl-5-hydroxybenzonitrile remains a hypothetical molecule at the time of this writing, this in-depth technical guide provides a robust, predictive framework for its chemical and physical properties. By leveraging data from analogous compounds and fundamental chemical principles, we have constructed a detailed profile that can guide future research and development efforts. The unique combination of a butyl, hydroxyl, and nitrile group on a benzene ring suggests that this compound could be a valuable building block in the synthesis of novel pharmaceuticals, agrochemicals, and materials. The predictions and proposed synthetic pathway presented herein offer a solid starting point for any researcher or organization interested in exploring the potential of this intriguing molecule.
Sources
- 1. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzonitrile, 3-hydroxy- [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 7. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 8. researchgate.net [researchgate.net]
